molecular formula C7H2BrClF3NO2 B3301975 2-Bromo-1-chloro-5-nitro-3-(trifluoromethyl)benzene CAS No. 914225-53-9

2-Bromo-1-chloro-5-nitro-3-(trifluoromethyl)benzene

Cat. No.: B3301975
CAS No.: 914225-53-9
M. Wt: 304.45 g/mol
InChI Key: IONFQMMPFFGZFI-UHFFFAOYSA-N
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Description

2-Bromo-1-chloro-5-nitro-3-(trifluoromethyl)benzene is a polyhalogenated aromatic compound characterized by a benzene ring substituted with bromo (position 2), chloro (position 1), nitro (position 5), and trifluoromethyl (position 3) groups. Its molecular formula is C₇H₂BrClF₃NO₂, with an approximate molecular weight of 304.35 g/mol.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-chloro-5-nitro-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClF3NO2/c8-6-4(7(10,11)12)1-3(13(14)15)2-5(6)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONFQMMPFFGZFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Br)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-chloro-5-nitro-3-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method includes the nitration of a trifluoromethyl-substituted benzene derivative, followed by halogenation reactions to introduce the bromine and chlorine atoms. The reaction conditions often require the use of strong acids, such as sulfuric acid, and halogenating agents like bromine and chlorine gas .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-Bromo-1-chloro-5-nitro-3-(trifluoromethyl)benzene depends on its specific application. In biological systems, the compound may interact with cellular targets through its electrophilic and nucleophilic sites, leading to the inhibition of enzymes or disruption of cellular processes. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Property Analysis

The table below compares 2-Bromo-1-chloro-5-nitro-3-(trifluoromethyl)benzene with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound C₇H₂BrClF₃NO₂ ~304.35 Br, Cl, NO₂, CF₃ High electron deficiency; solid state
1-Bromo-3-chloro-5-fluorobenzene C₆H₃BrClF 209.45 Br, Cl, F Lower MW; liquid (bp: 38°C)
1-Bromo-3-iodo-5-(trifluoromethyl)benzene C₇H₃BrF₃I ~353.91 Br, I, CF₃ Iodine as leaving group; MW ~353.91
1-(Bromomethyl)-3-nitro-5-(trifluoromethyl)benzene C₈H₅BrF₃NO₂ 284.03 BrCH₂, NO₂, CF₃ Bromomethyl group; soluble in DMSO
1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene C₇H₂BrF₃INO₃ 411.90 Br, I, NO₂, OCF₃ Trifluoromethoxy group; higher MW

Reactivity and Functional Group Influence

  • Electron-Withdrawing Effects: The nitro (NO₂) and trifluoromethyl (CF₃) groups in the target compound enhance its electron-deficient character compared to analogs like 1-Bromo-3-chloro-5-fluorobenzene (substituted with less electron-withdrawing F) . This makes nucleophilic aromatic substitution more feasible than electrophilic reactions.
  • Leaving Group Potential: Iodo-substituted analogs (e.g., 1-Bromo-3-iodo-5-(trifluoromethyl)benzene ) exhibit higher reactivity in substitution reactions due to iodine’s superior leaving group ability compared to bromo or chloro.
  • Steric and Solubility Effects : The bromomethyl group in 1-(Bromomethyl)-3-nitro-5-(trifluoromethyl)benzene increases steric hindrance and alters solubility (slight in DMSO/chloroform), whereas the target compound’s substituents may reduce solubility in polar solvents.

Biological Activity

Overview

2-Bromo-1-chloro-5-nitro-3-(trifluoromethyl)benzene is an aromatic compound with significant potential in biological applications due to its unique chemical structure, which includes bromine, chlorine, nitro, and trifluoromethyl groups. This compound has been investigated for various biological activities, particularly its antimicrobial and anticancer properties.

  • Molecular Formula : C₇H₂BrClF₃NO
  • Molecular Weight : 304.45 g/mol
  • CAS Number : 914225-53-9
  • Flash Point : 107.8 ± 25.9 °C

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the nitration of a trifluoromethyl-substituted benzene derivative, followed by halogenation reactions to introduce the bromine and chlorine atoms. The reaction conditions often require strong acids and halogenating agents, such as sulfuric acid and bromine gas .

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit antimicrobial activity. For instance, studies have shown that halogenated aromatic compounds can inhibit the growth of various bacteria, including both Gram-positive and Gram-negative strains. The presence of the trifluoromethyl group enhances lipophilicity, potentially increasing bioavailability and interaction with microbial membranes .

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.12 µg/mL
Escherichia coli12.5 µg/mL

These findings suggest that this compound could possess similar antimicrobial properties, warranting further investigation.

Anticancer Activity

The compound's electrophilic nature may allow it to interact with cellular targets, potentially leading to the inhibition of cancer cell proliferation. Preliminary studies on similar compounds have indicated promising results in inhibiting tumor growth in vitro. The trifluoromethyl group is known to enhance metabolic stability and improve pharmacokinetic properties .

The mechanism of action for this compound likely involves:

  • Electrophilic Attack : The compound may react with nucleophiles in biological systems, disrupting normal cellular functions.
  • Enzyme Inhibition : It can inhibit key enzymes involved in metabolic pathways, leading to reduced cell viability.
  • Membrane Interaction : Enhanced lipophilicity due to the trifluoromethyl group may facilitate better membrane penetration, increasing the compound's efficacy .

Study on Antimicrobial Activity

In a recent study focusing on halogenated compounds, researchers evaluated a series of derivatives including this compound against various bacterial strains. The results indicated that compounds with similar substituents exhibited significant antibacterial activity, suggesting that this compound could be a candidate for further development as an antimicrobial agent .

Investigation into Anticancer Properties

Another study explored the anticancer potential of structurally related compounds. The results revealed that certain derivatives demonstrated cytotoxic effects on cancer cell lines, leading to apoptosis through mechanisms involving oxidative stress and DNA damage . This indicates a potential pathway for this compound to be investigated as a therapeutic agent in cancer treatment.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Bromo-1-chloro-5-nitro-3-(trifluoromethyl)benzene, and how do reaction conditions influence yield?

  • Methodological Answer: Multi-step synthesis often involves sequential halogenation and nitration. For example, halogen-directed nitration of a pre-halogenated benzene derivative can achieve the desired substitution pattern. A Grignard reagent approach (as seen in ) may be adapted, where controlled temperature (50–60°C) and inert atmospheres minimize side reactions. Yield optimization requires precise stoichiometry and monitoring via gas chromatography (GC) to track intermediate completion .

Q. Which spectroscopic techniques are most effective for characterizing the substitution pattern of this compound?

  • Methodological Answer:

  • NMR Spectroscopy: 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR identify substituent positions. The trifluoromethyl group (CF3-\text{CF}_3) shows distinct 19F^{19}\text{F} signals, while nitro (NO2-\text{NO}_2) and halogen groups influence chemical shifts in 1H^{1}\text{H} NMR.
  • IR Spectroscopy: Nitro groups exhibit strong absorption near 1520–1350 cm1^{-1}.
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., 293.55 g/mol as in ) and fragmentation patterns.
    Cross-referencing with X-ray crystallography data (if available) resolves ambiguities .

Q. What safety precautions are critical when handling this compound, given its halogen and nitro substituents?

  • Methodological Answer:

  • Toxicity: Use fume hoods and PPE (gloves, lab coats) due to potential carcinogenicity of aromatic nitro compounds.
  • Explosive Risk: Avoid high temperatures or mechanical shock during synthesis.
  • Storage: Store at 0–6°C in inert atmospheres (as noted for similar brominated compounds in ). Safety protocols from emphasize consulting safety data sheets (SDS) and medical oversight for spills .

Advanced Research Questions

Q. How does the electron-withdrawing effect of the nitro and trifluoromethyl groups influence reactivity in nucleophilic aromatic substitution (NAS)?

  • Methodological Answer: The nitro (NO2-\text{NO}_2) and trifluoromethyl (CF3-\text{CF}_3) groups deactivate the benzene ring via electron withdrawal, directing nucleophiles to meta/para positions. Experimental validation involves comparing reaction rates with less-deactivated analogs. Computational models (e.g., Fukui indices) predict reactive sites, while Hammett constants quantify substituent effects. and on related bromo-trifluoromethyl compounds support regioselectivity trends .

Q. What strategies mitigate competing side reactions when introducing additional substituents to this compound?

  • Methodological Answer:

  • Protecting Groups: Temporarily block reactive sites (e.g., silylation of hydroxyl intermediates).
  • Catalytic Control: Use palladium catalysts for selective cross-couplings (e.g., Suzuki-Miyaura), leveraging steric hindrance from CF3-\text{CF}_3 to avoid over-reaction.
  • Temperature Modulation: Low temperatures (−80°C) suppress undesired pathways, as demonstrated in Grignard reactions ( ). Monitoring via thin-layer chromatography (TLC) ensures intermediate stability .

Q. How can computational chemistry predict regioselectivity in electrophilic aromatic substitution (EAS) for derivatives of this compound?

  • Methodological Answer: Density Functional Theory (DFT) calculates electron density maps and local ionization potentials to identify electrophile attack sites. For example, the nitro group directs electrophiles to the 4-position, while CF3-\text{CF}_3 influences adjacent regions. Software like Gaussian or ORCA, paired with crystallographic data (), validates predictions .

Q. What are the challenges in achieving high-purity isolation, and what purification methods are recommended?

  • Methodological Answer: Challenges include separating isomers (e.g., para vs. ortho by-products) and removing halogenated impurities. Techniques:

  • Column Chromatography: Use silica gel with gradient elution (hexane/ethyl acetate).
  • Recrystallization: Optimize solvent polarity (e.g., heptane/ethanol mixtures, as in ).
  • Distillation: Fractional distillation under reduced pressure (e.g., 50 mmHg for high-boiling derivatives, ) .

Q. How do steric effects from the trifluoromethyl group influence coupling reactions like Suzuki-Miyaura?

  • Methodological Answer: The bulky CF3-\text{CF}_3 group adjacent to the bromine atom (position 3) hinders transmetallation in Suzuki reactions. Mitigation strategies:

  • Ligand Optimization: Bulky ligands (e.g., SPhos) enhance catalytic efficiency.
  • Solvent Choice: Polar aprotic solvents (DMF) improve solubility of sterically hindered intermediates.
    highlights bromo-trifluoromethyl aniline derivatives as coupling precursors, requiring tailored conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-1-chloro-5-nitro-3-(trifluoromethyl)benzene
Reactant of Route 2
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2-Bromo-1-chloro-5-nitro-3-(trifluoromethyl)benzene

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